molecular formula C39H40N6O5 B12387962 EGFR kinase inhibitor 2

EGFR kinase inhibitor 2

カタログ番号: B12387962
分子量: 672.8 g/mol
InChIキー: NABZOYHCDFBNPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EGFR kinase inhibitor 2 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) kinase. EGFR is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, differentiation, and survival. Mutations in EGFR are often associated with various cancers, particularly non-small cell lung cancer (NSCLC). EGFR kinase inhibitors are thus crucial in targeted cancer therapy, aiming to block the aberrant signaling caused by these mutations .

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of EGFR kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions

EGFR kinase inhibitor 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are typically derivatives of the original compound, with modifications that can enhance or alter its biological activity. These derivatives are often tested for improved efficacy and reduced toxicity .

科学的研究の応用

EGFR kinase inhibitor 2 has a wide range of scientific research applications, including:

作用機序

EGFR kinase inhibitor 2 exerts its effects by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include the tyrosine kinase domain of EGFR, and the pathways involved are primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways .

類似化合物との比較

Similar Compounds

Similar compounds include other EGFR kinase inhibitors such as gefitinib, erlotinib, and osimertinib. These compounds share a common mechanism of action but differ in their chemical structures and specificities for various EGFR mutations .

Uniqueness

EGFR kinase inhibitor 2 is unique in its ability to selectively inhibit specific EGFR mutations that are resistant to other inhibitors. This selectivity is achieved through structural modifications that enhance its binding affinity and specificity for the mutant forms of EGFR .

特性

分子式

C39H40N6O5

分子量

672.8 g/mol

IUPAC名

N-[4-[[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]methyl]phenyl]-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C39H40N6O5/c1-48-34-23-33-32(22-35(34)50-19-7-16-44-17-20-49-21-18-44)37(42-26-41-33)40-24-27-12-14-30(15-13-27)43-38(46)36(28-8-3-2-4-9-28)45-25-29-10-5-6-11-31(29)39(45)47/h2-6,8-15,22-23,26,36H,7,16-21,24-25H2,1H3,(H,43,46)(H,40,41,42)

InChIキー

NABZOYHCDFBNPB-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2C(=C1)N=CN=C2NCC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)N5CC6=CC=CC=C6C5=O)OCCCN7CCOCC7

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。